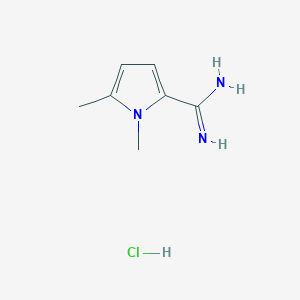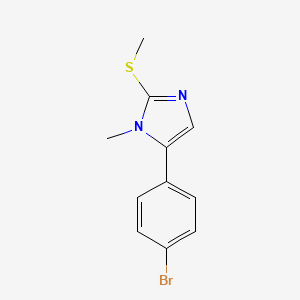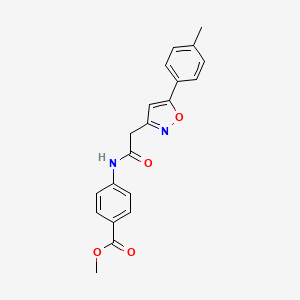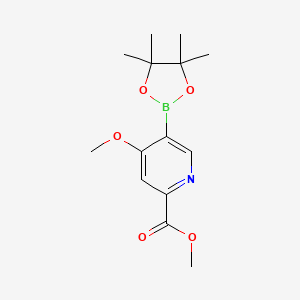![molecular formula C17H19FN2O2S B2671359 N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide CAS No. 1172079-87-6](/img/structure/B2671359.png)
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide typically involves multi-step organic reactions. The starting materials may include 6-fluoro-1,3-benzothiazole, oxolane, and cyclobutanecarboxylic acid. The synthesis may involve:
Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the oxolane moiety: This can be done through nucleophilic substitution reactions.
Formation of the cyclobutanecarboxamide: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Modulation of receptor activity: By acting as an agonist or antagonist.
Interference with cellular pathways: Affecting signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Fluorinated compounds: Compounds like fluoroquinolones and fluorobenzenes.
Cyclobutanecarboxamides: Compounds like cyclobutanecarboxylic acid derivatives.
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-12-6-7-14-15(9-12)23-17(19-14)20(10-13-5-2-8-22-13)16(21)11-3-1-4-11/h6-7,9,11,13H,1-5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPPUYAXOMQCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-5-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B2671278.png)
![4-methyl-N-[1-(2-methylphenyl)ethyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2671279.png)
![(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2671283.png)
![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine](/img/structure/B2671284.png)
![5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline](/img/structure/B2671285.png)
![N-(3-acetamidophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2671286.png)

![4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2671291.png)
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2671292.png)

![ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate](/img/structure/B2671295.png)

![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B2671297.png)

